molecular formula C29H20N2O3 B4683643 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid

4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid

Cat. No.: B4683643
M. Wt: 444.5 g/mol
InChI Key: XDGGPEOGVGKEHB-UHFFFAOYSA-N
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Description

4-[4-(4-Benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoylphenyl group, a phenyl group, and an imidazole ring, all connected to a benzoic acid moiety

Properties

IUPAC Name

4-[5-(4-benzoylphenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O3/c32-27(21-9-5-2-6-10-21)22-13-11-20(12-14-22)26-25(19-7-3-1-4-8-19)30-28(31-26)23-15-17-24(18-16-23)29(33)34/h1-18H,(H,30,31)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGGPEOGVGKEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Benzoylphenyl Group: The benzoylphenyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and aluminum chloride as a catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the synthesized imidazole derivative with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-[4-(4-Benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid: shares similarities with other imidazole derivatives and benzoic acid derivatives.

    Examples: 4-(4-Benzoylphenyl)-1H-imidazole, 4-Phenyl-1H-imidazole-2-carboxylic acid.

Uniqueness

    Structural Uniqueness: The combination of benzoylphenyl, phenyl, and imidazole groups in a single molecule is unique, providing distinct chemical and physical properties.

    Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid
Reactant of Route 2
4-[4-(4-benzoylphenyl)-5-phenyl-1H-imidazol-2-yl]benzoic acid

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